molecular formula C17H11N5O2 B12910109 4-Anilino-6-(4-nitrophenyl)pyrimidine-5-carbonitrile CAS No. 89549-70-2

4-Anilino-6-(4-nitrophenyl)pyrimidine-5-carbonitrile

Cat. No.: B12910109
CAS No.: 89549-70-2
M. Wt: 317.30 g/mol
InChI Key: XEHYEVRIAHFHDO-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-6-(phenylamino)pyrimidine-5-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a nitrophenyl group, a phenylamino group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-nitrophenyl)-6-(phenylamino)pyrimidine-5-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with malononitrile and aniline in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and dehydration to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(4-Nitrophenyl)-6-(phenylamino)pyrimidine-5-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.

Mechanism of Action

The mechanism of action of 4-(4-nitrophenyl)-6-(phenylamino)pyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl and phenylamino groups can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

  • 4-(4-Nitrophenyl)-6-(methylamino)pyrimidine-5-carbonitrile
  • 4-(4-Nitrophenyl)-6-(ethylamino)pyrimidine-5-carbonitrile
  • 4-(4-Nitrophenyl)-6-(dimethylamino)pyrimidine-5-carbonitrile

Uniqueness: 4-(4-Nitrophenyl)-6-(phenylamino)pyrimidine-5-carbonitrile is unique due to the presence of the phenylamino group, which can enhance its electronic properties and potential interactions with biological targets compared to its methylamino or ethylamino analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

89549-70-2

Molecular Formula

C17H11N5O2

Molecular Weight

317.30 g/mol

IUPAC Name

4-anilino-6-(4-nitrophenyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C17H11N5O2/c18-10-15-16(12-6-8-14(9-7-12)22(23)24)19-11-20-17(15)21-13-4-2-1-3-5-13/h1-9,11H,(H,19,20,21)

InChI Key

XEHYEVRIAHFHDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC(=C2C#N)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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